4-Methyl-1-pentene

Catalog No.
S1479670
CAS No.
25068-26-2
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1-pentene

CAS Number

25068-26-2

Product Name

4-Methyl-1-pentene

IUPAC Name

4-methylpent-1-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3

InChI Key

WSSSPWUEQFSQQG-UHFFFAOYSA-N

SMILES

CC(C)CC=C

Solubility

5.70e-04 M

Synonyms

POLY(4-METHYL-1-PENTENE);POLY(4-METHYLPENTENE-1)(ATACTIC);4-methyl-1-pentenhomopolymer;4-METHYL-1-PENTENE POLYMER ATACTIC;poly(1-isopropylethylene);POLY(4-METHYL-1-PENTENE), MEDIUM MOLECUL AR WEIGHT;POLY(4-METHYL-1-PENTENE) HIGH &;POLY(4-MET

Canonical SMILES

CC(C)CC=C

4-Methyl-1-pentene is an unsaturated aliphatic hydrocarbon with the molecular formula C6H12C_6H_{12}. It is characterized as a colorless liquid that is flammable and can be harmful if inhaled or swallowed. The compound has a boiling point range of approximately 127.4 to 129.2°F (53 to 54°C) and a specific gravity of 0.665, indicating that it is less dense than water . As a member of the olefin family, 4-methyl-1-pentene exhibits significant reactivity compared to saturated hydrocarbons and can undergo various

4-Methyl-1-pentene is a flammable liquid with a low flash point, posing a fire hazard. It is also considered a mild irritant and may cause respiratory problems upon inhalation.

  • Toxicity: Limited data is available on the specific toxicity of 4-Methyl-1-pentene. However, it is recommended to handle the compound with appropriate personal protective equipment (PPE) to avoid inhalation and skin contact.

Monomer for Polymerization:

  • Poly(4-methyl-1-pentene) (PMP) Production: 4-MP serves as the primary building block for PMP, a semi-crystalline polyolefin with unique properties. It exhibits high thermal stability, good chemical resistance, and excellent gas permeability, making it valuable for:
    • Membranes: PMP membranes find use in gas separation processes like CO2 capture and air purification due to their selective gas transport properties [].
    • Medical Devices: PMP's biocompatibility and hemocompatibility make it suitable for artificial lung membranes in extracorporeal membrane oxygenation (ECMO) systems [].
    • Food Packaging: PMP's barrier properties offer protection for food products, especially those susceptible to oxidation.

Organic Synthesis Intermediate:

  • Synthesis of Functionalized Derivatives: 4-MP acts as a starting material for various functionalized molecules used in research and development. It can undergo:
    • Halogenation: 1,2-diiodo-4-methyl-pentane, derived from 4-MP, serves as a precursor for various organic compounds utilized in pharmaceutical and agrochemical research [].
    • Hydroformylation: This process converts 4-MP to aldehydes and alcohols, valuable intermediates for further synthetic transformations.
    • Metathesis Reactions: Ring-opening metathesis polymerization (ROMP) using 4-MP derivatives enables the creation of specific polymer structures for research purposes.

Research on Catalytic Processes:

  • Catalyst Development and Evaluation: 4-MP participates in studies to improve catalysts for various reactions. Its specific properties make it suitable for:
    • Dimerization of Propene: Understanding the dimerization of propene to 4-MP helps optimize catalysts for efficient alkene dimerization processes.
    • Hydrocarbon Metathesis: Studies using 4-MP derivatives contribute to the development of more selective and efficient metathesis catalysts.

Fundamental Studies in Chemistry:

  • Understanding Alkene Reactivity: Investigating the reactivity of 4-MP in different reactions provides valuable insights into the behavior of alkenes in general. This knowledge helps:
    • Predict reaction outcomes: Develop accurate models for alkene reactions under various conditions.
    • Design new synthetic methods: Explore possibilities for selectively modifying alkenes for desired applications.

Environmental Research:

  • Bioremediation Studies: 4-MP serves as a model substrate to assess the biodegradation capabilities of microorganisms, aiding in the development of bioremediation strategies for contaminated environments.

  • Addition Reactions: This compound can undergo electrophilic addition reactions due to its double bond, reacting with halogens, hydrogen halides, and other electrophiles.
  • Polymerization: It is capable of undergoing exothermic addition polymerization reactions, especially in the presence of strong oxidizers or acids. This property is utilized in producing copolymers with ethylene, which enhances material properties for various applications .
  • Dimerization: The compound can also be synthesized through dimerization processes involving propylene, leading to various oligomers depending on the reaction conditions .

Research on the biological activity of 4-methyl-1-pentene indicates potential toxicity. In toxicity studies conducted on rats, it was observed that exposure to high doses (300 mg/kg and 2000 mg/kg) resulted in significant health effects, suggesting that caution should be exercised when handling this compound . Additionally, due to its irritant properties, it can cause skin irritation and respiratory issues upon exposure to vapors or mists .

Several methods have been developed for synthesizing 4-methyl-1-pentene:

  • Catalytic Dimerization: One prominent method involves the catalytic dimerization of propylene, which occurs in three stages to yield pure 4-methyl-1-pentene .
  • Hafnocene Catalysis: Another efficient synthesis route proposed involves repeated 1,2-insertion of propylene into a hafnocene methyl cation followed by selective beta-methyl elimination .
  • Copolymerization Techniques: Advanced techniques also include copolymerization with ethylene using metallocene catalysts to create materials with tailored properties .

4-Methyl-1-pentene has various industrial applications:

  • Polymer Production: It is primarily used in the production of polyolefins such as polyethylene and its copolymers, which are utilized in packaging materials and other plastic products.
  • Chemical Intermediates: The compound serves as a precursor for various chemical syntheses in organic chemistry.
  • Additives: It may also be used as an additive in lubricants and other formulations due to its unique chemical properties.

Interaction studies involving 4-methyl-1-pentene focus on its reactivity with different agents. For instance:

  • Reactivity with Strong Oxidizers: The compound can react vigorously with strong oxidizers, which poses safety concerns during storage and handling .
  • Polymer Behavior: Studies on copolymers formed from 4-methyl-1-pentene indicate that the composition and monomer sequence significantly influence their thermal and mechanical properties .

4-Methyl-1-pentene shares structural similarities with other alkenes but possesses unique characteristics that differentiate it from them. Below are some similar compounds:

Compound NameMolecular FormulaKey Features
1-PenteneC5H10C_5H_{10}Straight-chain alkene; used in organic synthesis.
3-HexeneC6H12C_6H_{12}Isomeric form; used as a building block in polymers.
1-HexeneC6H12C_6H_{12}Commonly used in polymer production; more reactive than 4-methyl-1-pentene.
2-Methyl-1-penteneC6H12C_6H_{12}Structural isomer; differs in position of double bond.

Uniqueness of 4-Methyl-1-Pentene

The uniqueness of 4-methyl-1-pentene lies in its branched structure compared to its straight-chain counterparts like 1-pentene and 1-hexene. This branching affects its physical properties such as boiling point and density, as well as its reactivity profile, making it particularly suitable for specific applications in polymer chemistry where enhanced flexibility or lower crystallinity is desired.

Physical Description

4-methyl-1-pentene is a colorless liquid. (USCG, 1999)

XLogP3

2.7

Boiling Point

127.4 to 129.2 °F at 760 mm Hg (USCG, 1999)
53.9 °C

Flash Point

-25 °F (USCG, 1999)

Density

0.665 (USCG, 1999)

Melting Point

-153.6 °C

UNII

X10HRJ2Y7W

GHS Hazard Statements

Aggregated GHS information provided by 114 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 114 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 109 of 114 companies with hazard statement code(s):;
H224 (20.18%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (79.82%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (20.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (44.04%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (50.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

438.93 mm Hg (USCG, 1999)
271.64 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

691-37-2
25068-26-2

Wikipedia

4-methyl-1-pentene

General Manufacturing Information

1-Pentene, 4-methyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Pentene, 4-methyl-: ACTIVE

Dates

Modify: 2023-06-21
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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